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Abstract
Budralazine, a derivative of the well-established antihypertensive agent hydralazine, emerged

as a compound of interest for its vasodilatory and sympathoinhibitory properties. This technical

guide provides a comprehensive overview of the discovery, history, and pharmacological profile

of Budralazine, with a focus on its preclinical and metabolic studies. Quantitative data from key

experiments are presented in tabular format for comparative analysis. Detailed experimental

methodologies are provided, and key physiological relationships are visualized using Graphviz

diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History
Budralazine, also known by the developmental code DJ-1461, is chemically identified as 1-[2-

(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine. Its development is intrinsically linked to

the history of hydralazine, a direct-acting smooth muscle relaxant discovered by scientists at

Ciba while searching for antimalarial drugs.[1] The antihypertensive properties of hydralazine

were first reported in 1950, and it was approved by the FDA in 1953.[1]

As a hydralazine analog, Budralazine was investigated for its potential as an antihypertensive

agent with a modified pharmacological profile. The earliest cited research on Budralazine (DJ-

1461) dates back to 1974, where its antihypertensive activity was initially described.[2]
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Subsequent studies in the late 1970s further elucidated its metabolic fate and compared its

pharmacological effects to its parent compound, hydralazine.

Synthesis
While specific, detailed synthesis protocols for Budralazine are not widely published in readily

available literature, its structure as a hydrazone derivative of hydralazine suggests a likely

synthetic route involving the condensation of hydralazine with mesityl oxide (4-methyl-3-

penten-2-one).

A general conceptual workflow for such a synthesis is presented below.
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Conceptual Synthesis Workflow for Budralazine.

Pharmacological Profile
Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/product/b8753938?utm_src=pdf-body-img
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8753938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Budralazine, like its parent compound hydralazine, is a direct-acting vasodilator that primarily

relaxes arteriolar smooth muscle.[3] The precise molecular mechanism of hydralazine involves

the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic

reticulum in arterial smooth muscle cells.[4] This leads to a decrease in peripheral vascular

resistance, subsequently lowering blood pressure.

A distinguishing feature of Budralazine is its apparent central sympathoinhibitory action at

lower doses, which can lead to bradycardia, a contrast to the reflex tachycardia often seen with

hydralazine. At higher doses, however, Budralazine can also produce tachycardia.

The proposed mechanism of action leading to vasodilation is illustrated in the following

signaling pathway.

Budralazine Vascular Smooth
Muscle Cell

Enters cell IP3 Signaling
Pathway

Site of action Ca2+ Release from
Sarcoplasmic Reticulum

Inhibits Muscle ContractionReduced activation VasodilationLeads to
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Proposed Signaling Pathway for Budralazine-Induced Vasodilation.

Preclinical Efficacy
Preclinical studies in rat models have demonstrated the antihypertensive effects of

Budralazine.

Table 1: Antihypertensive Effect of Budralazine in Anesthetized Rats
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Dose (mg/kg, i.v.)
Change in Mean
Arterial Pressure
(mmHg)

Effect on Cardiac
Sympathetic Nerve
Activity

Effect on
Preganglionic
Adrenal
Sympathetic Nerve
Activity

0.5
Dose-dependent

reduction
Decrease Not specified

1.0
Dose-dependent

reduction
Decrease Reduced

5.0
Dose-dependent

reduction
Increase Increase

Data extracted from a study on the anti-tachycardic mechanism of Budralazine.

Table 2: Comparative Antihypertensive Potency of Budralazine and Hydralazine in

DOCA/saline Hypertensive Rats (Single Oral Administration)

Compound Antihypertensive Potency

Budralazine 2-3 times less potent than hydralazine

Hydralazine Baseline

Data from a comparative pharmacological study.

Pharmacokinetics and Metabolism
The metabolism of Budralazine has been investigated in rats using radiolabeled compounds.

Absorption and Distribution
Following oral administration of [14C]Budralazine to rats, peak plasma levels of radioactivity

were observed. A notable finding was the high retention of radioactivity in the aorta wall, which

correlated with the time course of blood pressure reduction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8753938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolism
Metabolic studies indicate that Budralazine is extensively metabolized. In plasma, the parent

drug was detectable for a limited time, with 1-hydrazinophthalazine (hydralazine) being a

significant metabolite.

Table 3: Pharmacokinetic Parameters of [14C]Budralazine in Rats (Oral Administration)

Parameter Value

Peak Plasma Level of 14C 3.6 µg equiv. of Budralazine/ml

Parent Drug in Plasma (within 4h) ~5% of total 14C

1-hydrazinophthalazine in Plasma (within 16h) ~15% of total 14C

24h Urinary Excretion of 14C 45% of dose

24h Fecal Excretion of 14C 37% of dose

Data from a study on the metabolism of Budralazine.

The metabolic pathway of Budralazine likely involves its conversion to hydralazine, which then

undergoes further metabolism. The metabolism of hydralazine is known to be influenced by

acetylator phenotype.
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Simplified Metabolic Pathway of Budralazine.

Experimental Protocols
Antihypertensive Activity in Anesthetized Rats

Animal Model: Normotensive male Wistar rats.

Anesthesia: Urethane and α-chloralose administered intraperitoneally.

Drug Administration: Budralazine (0.5-5.0 mg/kg) administered intravenously.

Measurements:

Mean arterial pressure.

Cardiac sympathetic nerve activity (ICNA) via electrophysiological techniques.
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Preganglionic adrenal sympathetic nerve activity (ASNA) via electrophysiological

techniques.

Aortic depressor nerve activity (ADNA).

Carotid sinus nerve activity.

Objective: To elucidate the anti-tachycardic effect of Budralazine.

Metabolism Study in Rats
Animal Model: Normotensive and spontaneously hypertensive rats.

Test Substance: [14C]Budralazine administered orally.

Sample Collection: Plasma, urine, and feces collected at various time points.

Analysis:

Measurement of total radioactivity in plasma, urine, and feces.

Identification and quantification of Budralazine and its metabolites in plasma.

Macroautoradiography to determine tissue distribution of radioactivity.

Objective: To investigate the metabolic fate of Budralazine.

The general workflow for a preclinical antihypertensive study is outlined below.
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General Workflow for Preclinical Antihypertensive Study.
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Conclusion
Budralazine, a hydralazine derivative, demonstrates potent antihypertensive effects through

direct vasodilation, likely mediated by the inhibition of intracellular calcium release in vascular

smooth muscle. Its unique sympathoinhibitory action at lower doses distinguishes it from its

parent compound. Preclinical studies have provided valuable insights into its efficacy and

metabolic profile, indicating extensive metabolism with hydralazine as a key intermediate.

Further research, particularly clinical trials in humans, would be necessary to fully elucidate its

therapeutic potential and safety profile for the management of hypertension.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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